molecular formula C14H7F2N3S2 B2631657 4-fluoro-N-(4-fluoro-1,3-benzothiazol-2-yl)-1,3-benzothiazol-2-amine CAS No. 862975-24-4

4-fluoro-N-(4-fluoro-1,3-benzothiazol-2-yl)-1,3-benzothiazol-2-amine

Cat. No.: B2631657
CAS No.: 862975-24-4
M. Wt: 319.35
InChI Key: XWIBJZAZVONZEX-UHFFFAOYSA-N
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Description

4-fluoro-N-(4-fluoro-1,3-benzothiazol-2-yl)-1,3-benzothiazol-2-amine is a synthetic organic compound characterized by the presence of two benzothiazole rings, each substituted with a fluorine atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-fluoro-N-(4-fluoro-1,3-benzothiazol-2-yl)-1,3-benzothiazol-2-amine typically involves the following steps:

    Formation of Benzothiazole Rings: The benzothiazole rings are synthesized through the cyclization of 2-aminothiophenol with carbon disulfide in the presence of a base, followed by oxidation.

    Coupling Reaction: The final step involves coupling the two fluorinated benzothiazole rings through an amine linkage. This can be done using a coupling reagent like N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a catalyst such as 4-dimethylaminopyridine (DMAP).

Industrial Production Methods

In an industrial setting, the synthesis of this compound would be scaled up using continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and reaction monitoring would enhance efficiency and safety.

Chemical Reactions Analysis

Types of Reactions

4-fluoro-N-(4-fluoro-1,3-benzothiazol-2-yl)-1,3-benzothiazol-2-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA), leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), potentially yielding amines or thiols.

    Substitution: Nucleophilic substitution reactions can occur at the fluorine-substituted positions, using nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-CPBA

    Reduction: LiAlH4, NaBH4

    Substitution: Amines, thiols

Major Products

    Oxidation: Sulfoxides, sulfones

    Reduction: Amines, thiols

    Substitution: Substituted benzothiazoles

Scientific Research Applications

4-fluoro-N-(4-fluoro-1,3-benzothiazol-2-yl)-1,3-benzothiazol-2-amine has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules, particularly in the development of fluorinated organic compounds.

    Biology: Investigated for its potential as a fluorescent probe due to the presence of fluorine atoms, which can enhance fluorescence properties.

    Medicine: Explored for its potential as a pharmacophore in drug design, particularly in the development of anti-cancer and anti-microbial agents.

    Industry: Utilized in the production of advanced materials, such as polymers and coatings, where fluorinated compounds are valued for their chemical resistance and stability.

Mechanism of Action

The mechanism of action of 4-fluoro-N-(4-fluoro-1,3-benzothiazol-2-yl)-1,3-benzothiazol-2-amine depends on its application:

    Biological Systems: The compound may interact with specific enzymes or receptors, inhibiting their activity or altering their function. The presence of fluorine atoms can enhance binding affinity and selectivity.

    Chemical Reactions: Acts as a nucleophile or electrophile in various reactions, depending on the conditions and reagents used.

Comparison with Similar Compounds

Similar Compounds

  • 4-fluoro-1,3-benzothiazole
  • 2-amino-4-fluorobenzothiazole
  • 4-chloro-N-(4-chloro-1,3-benzothiazol-2-yl)-1,3-benzothiazol-2-amine

Uniqueness

4-fluoro-N-(4-fluoro-1,3-benzothiazol-2-yl)-1,3-benzothiazol-2-amine is unique due to the presence of two fluorine atoms on each benzothiazole ring, which can significantly influence its chemical reactivity and biological activity. This dual fluorination can enhance the compound’s stability, lipophilicity, and ability to participate in specific interactions with biological targets, making it a valuable compound for various applications.

Properties

IUPAC Name

4-fluoro-N-(4-fluoro-1,3-benzothiazol-2-yl)-1,3-benzothiazol-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H7F2N3S2/c15-7-3-1-5-9-11(7)17-13(20-9)19-14-18-12-8(16)4-2-6-10(12)21-14/h1-6H,(H,17,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XWIBJZAZVONZEX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C2C(=C1)SC(=N2)NC3=NC4=C(C=CC=C4S3)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H7F2N3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-fluoro-N-(4-fluoro-1,3-benzothiazol-2-yl)-1,3-benzothiazol-2-amine
Reactant of Route 2
4-fluoro-N-(4-fluoro-1,3-benzothiazol-2-yl)-1,3-benzothiazol-2-amine
Reactant of Route 3
Reactant of Route 3
4-fluoro-N-(4-fluoro-1,3-benzothiazol-2-yl)-1,3-benzothiazol-2-amine
Reactant of Route 4
4-fluoro-N-(4-fluoro-1,3-benzothiazol-2-yl)-1,3-benzothiazol-2-amine
Reactant of Route 5
4-fluoro-N-(4-fluoro-1,3-benzothiazol-2-yl)-1,3-benzothiazol-2-amine
Reactant of Route 6
4-fluoro-N-(4-fluoro-1,3-benzothiazol-2-yl)-1,3-benzothiazol-2-amine

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